![molecular formula C11H11NO3 B1275644 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid CAS No. 603097-44-5](/img/structure/B1275644.png)
3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid is likely a derivative of the 3,4-dihydroisoquinoline structure, which is a type of isoquinoline. Isoquinolines are heterocyclic compounds, meaning they contain atoms of at least two different elements in a cyclic structure .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds such as 2,3-dihydroquinazolin-4(1H)-ones have been synthesized using a one-pot, three-component condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .Molecular Structure Analysis
The molecular structure of this compound would likely include a 3,4-dihydroisoquinoline core, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing pyridine ring .Applications De Recherche Scientifique
Cancer Research: Inhibition of AKR1C3
3,4-Dihydroisoquinolin-2(1H)-yl(oxo)acetic acid: has been identified as a highly potent and selective inhibitor of the aldo-keto reductase AKR1C3 , which is a target of interest in both breast and prostate cancer . The inhibition of AKR1C3 can potentially lead to the development of new therapeutic strategies for treating hormone-dependent cancers.
Enzyme Interaction Studies
The compound’s interaction with AKR1C3 has been elucidated through crystal structure studies, revealing that the carboxylate group occupies the oxyanion hole in the enzyme . This provides insights into the design of enzyme inhibitors and helps in understanding the mechanism of action at a molecular level.
Structure-Activity Relationship (SAR) Analysis
SAR studies around 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid have shown that the positioning of the carboxylate is critical for its activity. Modifications to this group can lead to changes in potency, offering a pathway for the development of more effective cancer treatments .
Development of Isoform-Selective Inhibitors
The compound exhibits isoform-selective inhibition (1500-fold) of AKR1C3, which is significant because it allows for the targeting of specific enzyme isoforms without affecting others. This selectivity is crucial for reducing side effects in therapeutic applications .
Cellular Potency Assessment
The cellular potency of 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid has been measured by its ability to inhibit AKR1C3 metabolism of a known substrate. This provides a practical measure of the compound’s effectiveness in a biological context .
Stereoselectivity in Drug Design
A set of “reverse sulfonamides” derived from the compound showed a 12-fold preference for the R stereoisomer. This highlights the importance of stereoselectivity in drug design and can lead to the development of more efficient drugs with fewer side effects .
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNZNDCBLFJOSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396855 |
Source
|
Record name | 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid | |
CAS RN |
603097-44-5 |
Source
|
Record name | 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.